REACTION_CXSMILES
|
[N:1]([CH2:4][C:5]1[CH:9]=[C:8]([C:10]([F:13])([F:12])[F:11])[O:7][N:6]=1)=[N+]=[N-].C(N(CC)CC)C.C(S)CCS.[H-].[Na+]>CC(O)C>[F:13][C:10]([F:11])([F:12])[C:8]1[O:7][N:6]=[C:5]([CH2:4][NH2:1])[CH:9]=1 |f:3.4|
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Name
|
|
Quantity
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6.26 g
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Type
|
reactant
|
Smiles
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N(=[N+]=[N-])CC1=NOC(=C1)C(F)(F)F
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Name
|
|
Quantity
|
9.08 mL
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Type
|
reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
|
330 μL
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Type
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reactant
|
Smiles
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C(CCS)S
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Name
|
|
Quantity
|
100 mL
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Type
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solvent
|
Smiles
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CC(C)O
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Name
|
|
Quantity
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2.45 g
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Type
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reactant
|
Smiles
|
[H-].[Na+]
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
stirred at RT for 16 h
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
|
Details
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The reaction mixture was concentrated in vacuo
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Type
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ADDITION
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Details
|
The residue was poured carefully into 180 mL 10% acetic acid
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Type
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WASH
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Details
|
washed with diethyl ether/heptane mixture 1.1 (3×50 mL) The aqueous layer
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Type
|
EXTRACTION
|
Details
|
extracted with CH2Cl2 (3×250 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layer was dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered off
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(C1=CC(=NO1)CN)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 62.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |